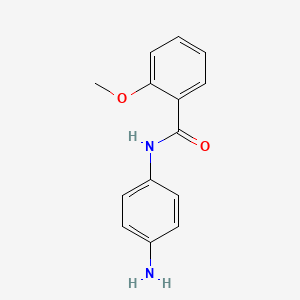

N-(4-aminophenyl)-2-methoxybenzamide

Description

Overview of the Benzamide (B126) Scaffold in Medicinal Chemistry

The benzamide scaffold is a foundational structural motif in the field of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. nanobioletters.com This scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile building block in the design of new therapeutic agents. nanobioletters.com Its chemical properties allow it to form hydrogen bonds and engage in various interactions with biological targets, such as the active sites of enzymes and receptors.

The significance of the benzamide core is underscored by its presence in numerous approved drugs and clinical candidates. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. It has been noted that approximately 25% of all active pharmaceutical ingredients feature an amide group, highlighting the functional importance of this linkage in drug-receptor interactions.

Significance of Amino-Substituted Benzamides in Biological Research

The introduction of an amino group to the benzamide scaffold, creating amino-substituted benzamides, has been a particularly fruitful area of investigation. These compounds are attractive subjects in biological research due to their capacity to act as potent agents against various diseases. The position and nature of the amino substitution can significantly influence the molecule's biological activity and target specificity.

For instance, N-(2-aminophenyl)benzamides have been identified as a key structural class for the inhibition of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. frontiersin.org One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, demonstrated potent inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov Similarly, the N-(4-aminophenyl)benzamide core is a critical component in the design of inhibitors for other important cellular targets. This scaffold has been successfully utilized to develop potent inhibitors of DNA methyltransferases (DNMT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. nih.govresearchgate.net The primary amino group in these structures is often crucial for binding to the target protein, contributing to the compound's inhibitory efficacy.

Research Context for N-(4-Aminophenyl)-2-methoxybenzamide and Related Congeners

The specific compound, this compound, is best understood within the broader research context of its structural analogs, or congeners. Academic research has systematically explored how different substituents on both the benzoyl and N-phenyl rings of the core N-phenylbenzamide structure can modulate biological activity.

The 4-amino group on the N-phenyl ring is a common feature in many biologically active benzamides. Research into congeners like 4-amino-N-(4-aminophenyl)benzamide has shown this moiety to be important for activity as an inhibitor of DNA methylation. nih.gov In one study, derivatives were designed based on the structure of SGI-1027, a known DNMT inhibitor, to explore the structure-activity relationships. The results highlighted that modifications to this core structure could yield compounds with potent inhibitory activity against human DNMT3A. nih.gov

Similarly, the substitution pattern on the benzoyl ring is a critical determinant of a compound's therapeutic potential. While research focusing specifically on the 2-methoxy substitution of N-(4-aminophenyl)benzamide is not extensively detailed in publicly available literature, studies on related methoxy-substituted benzamides provide valuable insights. For example, the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was identified as a potent inhibitor of the Hepatitis B Virus (HBV), with activity significantly higher than the reference drug lamivudine (B182088) against both wild-type and drug-resistant strains. dovepress.com

Another relevant area of research involves the development of N-(4-aminophenyl)-substituted benzamides as inhibitors of VEGFR-2, a key mediator in angiogenesis, which is crucial for tumor growth. researchgate.net A study focused on synthesizing and evaluating such compounds demonstrated their potential as anticancer agents. researchgate.net The data from these studies on closely related congeners provide a strong rationale for the investigation of this compound as a potentially bioactive molecule.

Below are tables summarizing the biological activity of some congeners of this compound.

Table 1: DNMT Inhibition by 4-Amino-N-(4-aminophenyl)benzamide Congeners

| Compound | Inhibition of DNMT3A (%) at 32 µM |

|---|---|

| SGI-1027 (Reference) | 96 |

| Derivative 12 | 100 |

| Derivative 16 | 85 |

| Derivative 31 | 100 |

| Derivative 32 | 96 |

Table 2: VEGFR-2 Inhibition by N-(4-aminophenyl)benzamide Congeners

| Compound | IC₅₀ (µM) |

|---|---|

| Sorafenib (Reference) | 0.114 |

| SNS-032 (Reference) | 0.447 |

| Congener 3 | 0.160 |

| Congener 4a | 0.154 |

| Congener 4b | 0.136 |

| Congener 4c | 0.192 |

Table 3: Anti-HBV Activity of a Methoxy-Substituted Benzamide Congener

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Wild-type HBV | 1.99 |

| Drug-resistant HBV | 3.30 | |

| Lamivudine (Reference) | Wild-type HBV | 7.37 |

| Drug-resistant HBV | >440 |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHPMVSHFXDMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Aminophenyl 2 Methoxybenzamide and Its Derivatives

Conventional Organic Synthesis Approaches

Conventional synthesis of N-(4-aminophenyl)-2-methoxybenzamide typically involves a two-step sequence: the formation of an amide bond followed by the reduction of a nitro group. This pathway is a well-established and versatile method for preparing aromatic amides.

Amide Formation Reactions

The initial step in the conventional synthesis is the formation of the amide linkage. This is generally achieved by reacting a derivative of 2-methoxybenzoic acid with a derivative of p-phenylenediamine. A common strategy involves the coupling of 2-methoxybenzoyl chloride with p-nitroaniline. The 2-methoxybenzoyl chloride is itself prepared from 2-methoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.net

The subsequent reaction between the acyl chloride and p-nitroaniline is typically carried out in a dry, inert solvent such as dichloromethane (B109758) (DCM) in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. researchgate.net This reaction yields the intermediate compound, N-(4-nitrophenyl)-2-methoxybenzamide.

Alternative methods for amide bond formation exist, which avoid the need for acyl chlorides. These "coupling" or "activating" reagents facilitate the direct reaction between a carboxylic acid and an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Another efficient coupling system is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA). researchgate.net These methods are widely used in medicinal chemistry for their mild conditions and high yields. researchgate.net

| Method | Activating/Coupling Reagent | Base (if applicable) | Typical Solvent |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Triethylamine (TEA), Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Carbodiimide Coupling | DCC, DIC, EDC | DMAP (catalyst) | DCM, N,N-Dimethylformamide (DMF) |

| Phosphonium/Uronium Salt Coupling | HATU, HBTU, PyBOP | DIPEA, N-Methylmorpholine (NMM) | DMF, Acetonitrile (ACN) |

Nitro Group Reduction Strategies

The second and final step in this conventional pathway is the reduction of the nitro group on the N-(4-nitrophenyl)-2-methoxybenzamide intermediate to an amino group, yielding the target compound this compound. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. researchgate.net

Catalytic hydrogenation is one of the most common and efficient methods for this conversion. researchgate.net The reaction is typically performed under a hydrogen gas atmosphere using a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni). researchgate.net The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being frequently used. researchgate.net This method is often preferred due to its clean nature, as the only byproduct is water, and it generally provides high yields.

Besides catalytic hydrogenation, several other reagents can be employed for the reduction of nitroarenes. These include:

Metals in acidic media : Iron (Fe) powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a classic and cost-effective method. researchgate.net

Metal salts : Stannous chloride (SnCl₂) in hydrochloric acid is another effective reducing agent for this transformation.

Hydrosulfites : Sodium hydrosulfite (Na₂S₂O₄) can also be used to reduce the nitro group.

The choice of reduction strategy often depends on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney-Ni | Room temperature to moderate heat, atmospheric or higher pressure | High yield, clean reaction | Requires specialized pressure equipment, catalyst can be expensive |

| Metal/Acid Reduction | Fe/NH₄Cl, Fe/CH₃COOH | Refluxing solvent | Inexpensive reagents | Can require harsh acidic conditions, workup can be tedious |

| Tin(II) Chloride | SnCl₂·2H₂O / HCl | Room temperature or heating | Effective and reliable | Generates tin-based waste |

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a "green" alternative to conventional methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric redox reagents and reducing waste. uniroma1.it While specific research on the direct electrochemical synthesis of this compound is not widely published, the synthesis of benzamides through electrochemical means has been demonstrated.

One approach involves the anodic co-electrolysis of an alcohol and ammonia (B1221849) or an amine under ambient conditions. chinesechemsoc.org For instance, an alcohol can be oxidized at the anode to form an aldehyde intermediate. This intermediate then reacts with an amine to form an aminoethanol, which is further dehydrogenated at the anode to yield the final amide. chinesechemsoc.org Another method involves the chemoselective electrochemical oxidation of hemiaminals, formed from aldehydes and amines, using a gold electrocatalyst in a continuous flow system. acs.org

Process Optimization for High Purity Products

Achieving high purity and yield in electrochemical synthesis requires careful optimization of several reaction parameters. In flow electrolysis systems, multiparameter Bayesian optimization can be used to efficiently find the best conditions. acs.org Key parameters that are typically optimized include:

Electrode Material : The choice of anode and cathode is critical. For example, lead cathodes have been used for the deoxygenation of aromatic amides, while gold-modified carbon felt has been used for oxidative amide synthesis. researchgate.netacs.org

Applied Potential/Current Density : The electrical potential or current density applied to the cell directly influences the reaction rate and selectivity.

Electrolyte : The supporting electrolyte affects the conductivity of the solution and can modulate the concentration of nucleophiles at the electrode-solution interface, thereby directing the reaction pathway. chinesechemsoc.org

Solvent : The solvent must be able to dissolve the reactants and the electrolyte while being stable under the electrochemical conditions.

Flow Rate : In flow reactors, the rate at which the reactant solution passes through the cell affects conversion and product distribution. acs.org

Concentration : The concentration of reactants and other components, such as a base, can significantly impact the reaction outcome. acs.org

By systematically adjusting these variables, it is possible to maximize the production rate and selectivity for the desired amide product.

Multi-Step Synthesis Pathways for Complex Benzamide (B126) Analogues

The this compound scaffold can serve as a building block for the synthesis of more complex benzamide analogues with potential applications in medicinal chemistry. nih.govwalshmedicalmedia.com Multi-step pathways allow for the systematic modification of the core structure to explore structure-activity relationships.

Starting from this compound, the primary amino group on the phenyl ring is a versatile handle for further functionalization. For example, it can undergo acylation, alkylation, or be used in coupling reactions to attach various substituents. Similarly, the methoxy (B1213986) group on the benzoyl portion or the aromatic rings themselves can be modified or replaced.

For instance, analogues of the related compound 4-amino-N-(4-aminophenyl)benzamide have been developed. wipo.int The synthesis of such derivatives often involves protecting the existing amino group, performing a series of reactions to build a more complex side chain or substituent, and then deprotecting to yield the final product. These multi-step sequences enable the creation of a diverse library of compounds based on the initial benzamide structure, allowing for the fine-tuning of their biological or material properties.

Structure Activity Relationship Sar and Rational Design of N 4 Aminophenyl 2 Methoxybenzamide Analogues

Systematic Modification of the Benzamide (B126) Core for Activity Enhancement

The exploration of the chemical space around the N-(4-aminophenyl)-2-methoxybenzamide core has been a fertile ground for the development of novel therapeutic agents. By systematically altering the substituents and their positions, researchers have been able to fine-tune the biological activity of these compounds, leading to the identification of derivatives with enhanced potency and selectivity.

Role of Amino and Methoxy (B1213986) Substituents in Biological Activity

The amino and methoxy groups are pivotal to the biological activity of this compound and its derivatives. The amino group, typically located on the phenyl ring attached to the amide nitrogen, is often a key interaction point with biological targets. It can act as a hydrogen bond donor, crucial for anchoring the molecule within the active site of an enzyme or receptor. For instance, in the context of histone deacetylase (HDAC) inhibitors, the amino group of the aminophenyl moiety is known to interact with the zinc ion in the enzyme's active site. researchgate.netnih.gov

The methoxy group, positioned on the benzoyl moiety, also plays a multifaceted role. Its electron-donating nature can influence the electronic properties of the aromatic ring and the adjacent carbonyl group, thereby modulating the compound's reactivity and binding affinity. Furthermore, the methoxy group can contribute to the compound's pharmacokinetic profile by influencing its solubility and metabolic stability.

Positional Isomerism and Substituent Effects on Bioactivity

The precise positioning of the amino and methoxy substituents has a profound impact on the biological activity of this compound analogues. Studies on related aminophenyl benzamide derivatives have demonstrated that shifting the amino group from the para (4-position) to the ortho (2-position) or meta (3-position) on the N-phenyl ring can drastically alter the compound's inhibitory profile against certain enzymes. For example, N-(2-aminophenyl)-benzamide derivatives have been extensively investigated as HDAC inhibitors. rjptonline.orgsphinxsai.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool in the rational design of this compound analogues. By establishing a mathematical correlation between the chemical structure and biological activity, QSAR models enable the prediction of the potency of novel derivatives before their synthesis, thereby saving time and resources.

Development and Validation of Predictive Models

The development of a robust QSAR model for this compound analogues involves several key steps. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized. Various molecular descriptors are calculated for each compound, and statistical methods such as multiple linear regression or partial least squares are employed to build the QSAR equation.

The predictive power of the developed model is then rigorously validated using both internal and external validation techniques. A statistically significant and predictive QSAR model can then be used to screen virtual libraries of novel this compound derivatives to identify those with the highest predicted activity. For a series of aminophenyl benzamide derivatives acting as HDAC inhibitors, a 3D-QSAR model showed a high correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.85, indicating excellent predictive capability. researchgate.netnih.gov

Molecular Descriptors and Their Correlation with Biological Responses

A wide range of molecular descriptors can be used in QSAR studies of this compound analogues. These can be broadly categorized as electronic, steric, hydrophobic, and topological descriptors. For instance, studies on related benzamide derivatives have highlighted the importance of descriptors such as the logarithm of the partition coefficient (LogP), molecular weight, and the number of hydrogen bond acceptors in determining biological activity. sphinxsai.com

In the context of HDAC inhibition by aminophenyl benzamides, it has been found that hydrophobic character is crucial for activity, and the inclusion of hydrophobic substituents tends to enhance inhibition. researchgate.netnih.gov Furthermore, hydrogen bond donating groups positively contribute to the inhibitory potency, while electron-withdrawing groups have a negative influence. researchgate.netnih.gov

Rational Design Principles for Novel this compound Derivatives

The insights gained from SAR and QSAR studies have laid the foundation for the rational design of novel this compound derivatives with improved therapeutic potential. A key principle in the design of these analogues is the optimization of their interactions with the target protein. This can be achieved by introducing functional groups that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the amino acid residues in the binding pocket.

Molecular modeling and docking studies are invaluable in this process, as they provide a three-dimensional visualization of the binding mode of the compounds and help in identifying potential sites for modification. nih.gov For example, based on the understanding of the binding mode of N-(4-aminophenyl)benzamide analogues in the active site of DNA methyltransferases, novel derivatives with enhanced inhibitory activity have been designed and synthesized. nih.gov

By combining the principles of medicinal chemistry with computational modeling, it is possible to design and develop novel this compound derivatives with superior efficacy, selectivity, and pharmacokinetic properties for a range of therapeutic applications.

Molecular Interactions and Target Engagement Studies

Identification and Characterization of Molecular Targets

The biological effects of N-(4-aminophenyl)-2-methoxybenzamide are predicated on its interaction with specific molecular targets. Research efforts are focused on identifying these targets and characterizing the nature of the engagement.

Protein Kinase Inhibition Studies

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases. Consequently, they are a common focus in the evaluation of novel chemical entities. While broad-spectrum screening of this compound against a comprehensive panel of protein kinases is not yet extensively documented in publicly available literature, related benzamide (B126) structures have demonstrated interactions with key signaling kinases. For instance, certain N-(4-aminophenyl)-substituted benzamides have been investigated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.

Interactions with Other Cellular Enzymes and Receptors

Beyond protein kinases, other enzyme and receptor families are being explored as potential targets for this compound and its analogs. Notably, the benzamide scaffold is a well-established pharmacophore for dopamine (B1211576) receptor ligands. Studies on related substituted benzamides have revealed interactions with the D4 dopamine receptor, suggesting a potential avenue for neurological research. researchgate.net Additionally, derivatives such as 4-Amino-N-(4-aminophenyl)benzamide analogues have been explored as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. nih.gov

Ligand-Target Binding Kinetics and Thermodynamics

A quantitative understanding of the binding affinity and kinetics is essential for elucidating the therapeutic potential of this compound. This involves detailed studies to determine parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against identified targets. For example, in studies of related N-(4-aminophenyl)-substituted benzamides, IC50 values against specific targets have been determined to quantify their inhibitory potency.

Table 1: Example Inhibitory Activity of Related Benzamide Compounds

| Compound Derivative | Target | IC50 (µM) |

|---|---|---|

| 4b (a related N-(4-aminophenyl)-substituted benzamide) | VEGFR2 | 0.136 |

| 4a (a related N-(4-aminophenyl)-substituted benzamide) | VEGFR2 | 0.154 |

| 3 (a related N-(4-aminophenyl)-substituted benzamide) | VEGFR2 | 0.160 |

This table is for illustrative purposes and shows data for structurally related compounds to indicate the type of data generated in such studies.

Further research is necessary to establish a detailed kinetic and thermodynamic profile for the binding of this compound to its specific molecular partners.

Investigation of Cellular Uptake and Intracellular Localization

The ability of a compound to cross the cell membrane and reach its intracellular target is a critical determinant of its biological activity. Studies on the cellular uptake of small molecules like this compound typically involve sophisticated cell imaging techniques. These methods aim to visualize the compound's entry into the cell and its subsequent distribution among various subcellular compartments, such as the cytoplasm, nucleus, and mitochondria. While specific data on the cellular uptake and localization of this compound is not yet widely available, research on other small molecule inhibitors provides a framework for how such investigations are conducted, often employing fluorescently tagged analogs to track their movement within living cells.

Advanced Research Methodologies Applied to N 4 Aminophenyl 2 Methoxybenzamide

Electrochemical Techniques for Mechanistic Elucidation

Electrochemical methods are powerful tools for investigating the redox properties of molecules, offering insights into electron transfer mechanisms, reaction kinetics, and potential metabolic transformations. For compounds like N-(4-aminophenyl)-2-methoxybenzamide, which contains electroactive moieties such as the aminophenyl group, these techniques are particularly informative.

Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are the most common potentiodynamic techniques used for studying electroactive species. pineresearch.comnih.gov CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about redox processes occurring within a specific potential window. edaq.commdpi.com SWV, a pulse-based technique, offers enhanced sensitivity and better resolution of electrochemical signals by minimizing background charging currents. pineresearch.comnih.gov

In the context of this compound, these techniques can be applied to:

Determine Redox Potentials: Identify the oxidation and reduction potentials of the molecule. The primary amine on the phenyl ring is a likely site for oxidation.

Elucidate Reaction Mechanisms: Investigate the nature of the electron transfer process (e.g., reversible, quasi-reversible, or irreversible). um.es For instance, the oxidation of an amino group can form a radical cation that may undergo subsequent chemical reactions like dimerization. researchgate.net

Study Electrode Kinetics: The effect of scan rate in CV or frequency in SWV on the peak currents and potentials can be used to calculate heterogeneous electron transfer rate constants. mdpi.comabechem.com

Quantify Analytes: Due to their high sensitivity, especially SWV, these methods can be developed for the quantitative analysis of the compound in various matrices. mjcce.org.mk

The data obtained from such analyses are crucial for understanding how the compound might behave in a biological system, where redox reactions are fundamental to many metabolic pathways.

| Parameter | Cyclic Voltammetry (CV) | Square-Wave Voltammetry (SWV) | Information Gained |

| Anodic Peak Potential (Epa) | Potential at which oxidation peak occurs | Potential at which net current peak occurs | Energy required to remove electrons (oxidation) |

| Cathodic Peak Potential (Epc) | Potential at which reduction peak occurs | N/A (in standard SWV) | Energy required to add electrons (reduction) |

| Peak Current (Ip) | Proportional to analyte concentration and square root of scan rate | Proportional to analyte concentration and frequency | Related to concentration and diffusion characteristics |

| ΔEp (Epa - Epc) | Indicator of reversibility (ideally 59/n mV for a reversible n-electron process) | N/A | Insight into the kinetics of electron transfer |

In vitro Cellular and Biochemical Assays for Mechanistic Studies

To understand the biological effects of this compound, a variety of in vitro assays are employed. These assays can reveal its potential as a therapeutic agent by measuring its antioxidant capacity, its ability to interact with specific enzymes, and its effect on cellular pathways.

Spectrophotometric methods are widely used for the initial screening of the antioxidant potential of chemical compounds due to their speed, simplicity, and low cost. nih.gov These assays measure a compound's ability to scavenge free radicals or reduce oxidizing agents, typically indicated by a color change that is quantified with a spectrophotometer. nih.gov The aminophenyl group in the subject compound suggests potential antioxidant activity.

Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing the solution to change from violet to yellow. mdpi.comdu.ac.ir

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. nih.govmdpi.com

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH, resulting in an intense blue color. ub.edu

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This method utilizes a copper(II)-neocuproine complex as the chromogenic oxidizing agent and operates at a pH close to physiological conditions. mdpi.com

| Assay | Principle | Wavelength (λmax) | Color Change |

| DPPH | Hydrogen/Electron Transfer | 515–520 nm | Violet to Yellow/Colorless |

| ABTS | Hydrogen/Electron Transfer | 734 nm | Blue/Green to Colorless |

| FRAP | Single Electron Transfer | 595 nm | Yellow to Blue |

| CUPRAC | Single Electron Transfer | 450 nm | Light Green to Yellow |

Enzyme assays are fundamental for identifying and characterizing enzyme inhibitors. Benzamide (B126) derivatives are known to inhibit various enzymes, particularly histone deacetylases (HDACs). nih.govnih.govfrontiersin.org To determine if this compound affects a particular enzyme, its activity is measured in the presence of varying concentrations of the compound.

The primary goal of these assays is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a key measure of the compound's potency. For example, a related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was shown to be a potent inhibitor of HDAC1, HDAC2, and HDAC3, with specific IC₅₀ values determined through enzymatic assays. nih.govnih.gov These assays typically use a substrate that, when acted upon by the enzyme, produces a fluorescent or colorimetric signal, allowing for easy detection. mdpi.com

Cell-based assays bridge the gap between biochemical activity and physiological effects. They are used to confirm that a compound can enter cells and engage its target, leading to a measurable downstream cellular response. drugtargetreview.com For a compound like this compound, which belongs to a class of molecules with known anti-cancer activities, these assays are critical. nih.govresearchgate.net

Key cell-based assays include:

Antiproliferative Assays (e.g., MTT, SRB): These assays measure the ability of a compound to inhibit cancer cell growth and are used to determine its potency in a cellular context (often reported as GI₅₀ or IC₅₀).

Cell Cycle Analysis: Using flow cytometry, this analysis determines if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a common mechanism for anticancer agents. nih.gov

Apoptosis Assays: Techniques like Annexin V staining or caspase activity assays can determine if the compound induces programmed cell death (apoptosis) in cancer cells. nih.govnih.gov

Reporter Gene Assays: These are used to study the modulation of specific signaling pathways. For instance, if the compound is hypothesized to inhibit the Hedgehog signaling pathway, a Gli-luciferase reporter assay could be used to measure the inhibition of pathway-specific transcription. nih.gov

| Assay Type | Methodology | Primary Endpoint Measured | Example Application |

| Antiproliferation | MTT, SRB | Cell viability, growth inhibition (IC₅₀) | Screening for general cytotoxic/cytostatic effects |

| Cell Cycle | Flow Cytometry with DNA stain (e.g., Propidium Iodide) | Percentage of cells in G1, S, and G2/M phases | Determining if compound blocks cell division |

| Apoptosis | Annexin V/PI staining, Caspase activity | Percentage of apoptotic and necrotic cells | Confirming induction of programmed cell death |

| Pathway Modulation | Luciferase Reporter Assay | Activity of a pathway-specific transcription factor | Measuring inhibition of Hedgehog or other signaling pathways nih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful predictive tools that complement experimental research. elixirpublishers.comorientjchem.org These methods allow for the visualization of molecular interactions and the calculation of molecular properties, guiding drug design and helping to interpret experimental results. nih.govresearchgate.net For this compound, computational approaches can be used to understand its structure, reactivity, and potential interactions with biological targets.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It is used to identify potential binding sites and poses, and to estimate the strength of the interaction (binding affinity). This is crucial for understanding how benzamide derivatives might inhibit enzymes like VEGFR-2 or HDACs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, molecular geometry, vibrational frequencies, and other properties of the molecule with high accuracy. researchgate.netnih.gov This can help in understanding the molecule's intrinsic reactivity and spectroscopic properties.

Structure-Activity Relationship (SAR) Modeling: Computational models can be built to correlate the structural features of a series of related compounds (like different benzamides) with their biological activity, helping to design more potent molecules. nih.gov

These computational studies provide a molecular-level rationale for observed biological activities and guide the synthesis of new analogues with improved properties. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Applying DFT calculations to this compound would provide fundamental insights into its structural stability, reactivity, and electronic characteristics. The analysis typically involves optimizing the molecule's geometry to its lowest energy state and then calculating various electronic properties.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attacks. Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps predict regions of a molecule that are rich or deficient in electrons, thereby guiding the understanding of intermolecular interactions.

Despite the utility of this method, specific studies detailing DFT calculations for this compound are not presently available in peer-reviewed literature. A hypothetical study would generate data similar to that presented in the table below.

| Calculated Property | Parameter | Value |

|---|---|---|

| Frontier Molecular Orbitals | HOMO Energy | Data Not Available in Literature |

| LUMO Energy | Data Not Available in Literature | |

| HOMO-LUMO Energy Gap (ΔE) | Data Not Available in Literature | |

| Molecular Properties | Dipole Moment | Data Not Available in Literature |

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking simulations would be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.

The simulation places the flexible ligand into the binding site of a rigid or flexible receptor, calculating a score that estimates the binding affinity. The results provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein. This information is crucial for structure-activity relationship (SAR) studies and for optimizing ligand structure to improve binding potency and selectivity.

A literature search did not yield any specific molecular docking studies performed on this compound. The table below illustrates the typical format for presenting results from such a simulation.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Hypothetical Target 1 | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |

| Hypothetical Target 2 | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, either alone in a solvent or in complex with a biological target, would reveal its conformational flexibility, structural stability, and the thermodynamics of its interactions. This method simulates the physical movements of atoms and molecules, offering insights that are not available from static models like docking.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation period, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. For a ligand-protein complex, MD can validate the stability of the binding pose predicted by docking and provide a more accurate estimation of binding free energy.

Currently, there are no published studies that have applied molecular dynamics simulations to analyze the conformational properties of this compound. A typical summary of MD simulation results is shown in the table below.

| System | Simulation Time (ns) | Average RMSD (nm) | Key Conformational Findings |

|---|---|---|---|

| Ligand in Solvent | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |

| Ligand-Protein Complex | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |

Preclinical In vivo Mechanistic Investigations

Preclinical in vivo studies involve the use of living organisms, typically animal models, to investigate the physiological effects and mechanism of action of a compound. Such studies are essential for bridging the gap between computational/in vitro findings and potential clinical applications. Mechanistic investigations would aim to identify the specific biochemical pathways and molecular targets that this compound modulates within a complex biological system.

These investigations could involve administering the compound to animal models of specific diseases and subsequently analyzing tissues or biofluids to measure changes in protein expression, enzyme activity, or levels of specific biomarkers. The goal is to confirm the compound's engagement with its intended target and understand the downstream consequences of this interaction.

A thorough search of scientific databases and literature reveals no published preclinical in vivo studies focused on elucidating the mechanism of action for this compound.

| Study Aspect | Findings |

|---|---|

| Animal Model Used | No Published Studies Found |

| Target Pathway Investigated | No Published Studies Found |

| Primary Mechanistic Finding | No Published Studies Found |

Future Research Directions and Unexplored Avenues for N 4 Aminophenyl 2 Methoxybenzamide

Elucidation of Novel Biological Pathways and Targets

While the initial biological profile of N-(4-aminophenyl)-2-methoxybenzamide may be partially understood, a vast landscape of potential molecular interactions remains uncharted. The broader family of N-phenylbenzamide derivatives has been shown to interact with a variety of important biological targets, suggesting that this compound could have unforeseen mechanisms of action.

Future research should prioritize comprehensive screening to identify its primary and secondary cellular targets. Given that structurally related molecules have demonstrated activity as inhibitors of enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor-2 (VEGFR-2), these target classes represent logical starting points for investigation. researchgate.netnih.govfrontiersin.org Techniques such as differential scanning fluorimetry, isothermal titration calorimetry, and broad-panel enzymatic assays could be employed to systematically test the compound against diverse enzyme families, receptors, and ion channels. Identifying a specific, high-affinity target would be a critical step toward understanding its cellular function and therapeutic potential.

Table 1: Potential Target Classes for this compound Based on Analogues

| Target Class | Example Target | Rationale for Investigation | Potential Research Method |

|---|---|---|---|

| Protein Kinases | VEGFR-2 | Other substituted benzamides have shown potent VEGFR-2 inhibitory activity, a key target in angiogenesis. researchgate.net | Kinase inhibition assays, Cellular phosphorylation assays |

| Epigenetic Modifiers | HDAC1, HDAC2, HDAC3 | N-(2-aminophenyl)benzamide derivatives have been developed as selective class I HDAC inhibitors. nih.govnih.gov | Enzymatic activity assays, Western blot for histone acetylation |

| DNA Intercalators | kDNA | Certain N-phenylbenzamide derivatives are known to bind to the minor groove of DNA, particularly in kinetoplastid parasites. nih.gov | DNA melting temperature (Tm) studies, Circular dichroism |

Development of Advanced Synthetic Strategies for Complex Analogues

The therapeutic efficacy and biological specificity of a compound are intrinsically linked to its chemical structure. To fully explore the potential of the this compound scaffold, the development of advanced and efficient synthetic strategies is paramount. Current synthetic routes for similar benzamides often rely on standard amide bond formation, such as reacting an acyl chloride with an aniline (B41778) derivative, sometimes followed by the reduction of a nitro group. researchgate.netnih.gov

Future synthetic efforts should focus on creating a diverse library of complex analogues for detailed structure-activity relationship (SAR) studies. This can be achieved through several advanced approaches:

Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly generate a large number of derivatives by varying substituents on both the benzamide (B126) and the aminophenyl rings.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for coupling reactions, enabling more efficient analogue production. nih.gov

Novel Coupling Reagents: Moving beyond traditional reagents like thionyl chloride to use modern coupling agents (e.g., DIC, HOBt) can provide milder reaction conditions and broader functional group tolerance. mdpi.com

Late-Stage Functionalization: Developing methods to modify the core scaffold after the main structure is assembled. This allows for the introduction of complex chemical moieties, such as fluorophores or reactive groups, that may not be compatible with the initial reaction conditions.

Bio-orthogonal Chemistry: Designing analogues with functional groups that can undergo specific reactions within a biological system, allowing for applications in chemical biology and target identification.

Table 2: Comparison of Synthetic Strategies for Benzamide Derivatives

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Acyl Chloride Method | Activation of a carboxylic acid with reagents like thionyl chloride, followed by reaction with an amine. researchgate.netmdpi.com | High reactivity, often good yields. |

| Peptide Coupling | Use of coupling reagents (e.g., DIC, HOBt) to facilitate amide bond formation directly from a carboxylic acid and an amine. mdpi.com | Milder conditions, better for sensitive substrates. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate chemical reactions. nih.gov | Drastically reduced reaction times, improved yields. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of the biological impact of this compound, research must move beyond single-target analyses and embrace a systems-biology approach. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can reveal the full spectrum of cellular changes induced by the compound. frontiersin.org This multi-omics approach provides an unbiased, system-wide view of the compound's mechanism of action, potential off-target effects, and pathways related to efficacy or toxicity. nih.govgenome.gov

A proposed multi-omics workflow could involve:

Transcriptomics (RNA-seq): Treating cells with the compound and analyzing changes in gene expression to identify upregulated or downregulated genes and pathways.

Proteomics (Mass Spectrometry): Quantifying changes in the cellular proteome to identify proteins whose expression levels or post-translational modifications are altered upon treatment. This can also be used to identify direct protein binders.

Metabolomics (LC-MS/NMR): Analyzing shifts in the cellular metabolome to understand how the compound affects metabolic pathways and cellular energy states.

By integrating these datasets, researchers can construct comprehensive network models that illustrate how the compound's interaction with its primary target propagates through the cellular machinery to produce a physiological effect. nih.gov

Table 3: Application of Multi-Omics Technologies

| Omics Technology | Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | mRNA expression levels | Identification of gene networks and signaling pathways modulated by the compound. |

| Proteomics | Protein expression, post-translational modifications | Discovery of direct binding partners and downstream protein expression changes. |

| Metabolomics | Levels of small molecule metabolites | Understanding of the compound's impact on cellular metabolism and bioenergetics. |

Exploration of this compound as a Chemical Probe

If this compound is found to possess a potent and selective interaction with a specific biological target, it could serve as an excellent starting point for the development of a chemical probe. chemicalprobes.org Chemical probes are small molecules used as tools to study the function of their target proteins in complex biological systems like cells or whole organisms.

To transform this compound into a chemical probe, its structure would need to be modified to include specific functionalities without compromising its binding affinity for the target. Potential modifications include:

Affinity Tag: Attaching a biotin (B1667282) molecule to allow for the pull-down and identification of the target protein and its binding partners from cell lysates.

Fluorescent Label: Incorporating a fluorophore to enable visualization of the target's subcellular localization and trafficking via microscopy.

Photo-affinity Label: Introducing a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for irreversible labeling and aids in target identification.

The development of such a probe would be a valuable contribution to the scientific community, providing a tool to interrogate a specific biological pathway and validate the function of a potential drug target.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide |

| 4-Amino-N-(4-aminophenyl)benzamide |

| Thionyl chloride |

| N,N'-diisopropylcarbodiimide (DIC) |

| N-hydroxybenzotriazole (HOBt) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(4-aminophenyl)-2-methoxybenzamide?

- Synthesis : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt) between 2-methoxybenzoic acid derivatives and 4-aminophenylamine. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to minimize side products like unreacted starting materials or dimerization .

- Characterization : Confirmation of structure involves IR (amide C=O stretch ~1650 cm⁻¹), (aromatic protons, methoxy group at δ 3.8–4.0 ppm, NH signals), and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. What spectroscopic techniques are critical for validating the structural integrity of this compound?

- IR Spectroscopy : Identifies amide bonds (C=O, N-H stretches) and methoxy groups (C-O stretches).

- : Confirms substitution patterns (e.g., integration ratios for aromatic protons, methoxy group position).

- Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for analytical applications?

- Key Parameters :

| Parameter | Optimal Value | Effect on Fluorescence Intensity |

|---|---|---|

| pH | 5.0 | Protonation state stabilizes excited state |

| Temperature | 25°C | Higher temperatures induce quenching |

| Solvent Polarity | Low (e.g., DCM) | Reduces solvent-solute interactions |

- Detection Limits : LOD = 0.269 mg/L, LOQ = 0.898 mg/L with RSD <1.5% under optimized conditions .

Q. How do coupling reagents (e.g., DCC vs. CDI) influence synthesis efficiency and purity?

- DCC/HOBt : Higher yields (~75–85%) but requires post-reaction filtration to remove dicyclohexylurea byproducts .

- Carbonyldiimidazole (CDI) : Avoids solid byproducts but may require longer reaction times (12–24 hours) .

- Comparative Data :

| Reagent System | Yield (%) | Purity (%) | Byproduct Handling |

|---|---|---|---|

| DCC/HOBt | 82 | 98 | Moderate (filtration) |

| CDI | 77 | 95 | Easy (solvent wash) |

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Used to model interactions with enzymes (e.g., HDACs) or receptors. Key residues (e.g., Zn in HDAC active sites) form hydrogen bonds with the amide and methoxy groups .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to explain fluorescence behavior or redox stability .

Q. How does the compound’s structural flexibility impact crystallographic studies?

- X-ray Diffraction : Dihedral angles between aromatic rings (4.5–28.2°) indicate non-planarity, affecting packing efficiency and solubility. Intermolecular H-bonding (N-H···O) stabilizes crystal lattices .

Methodological Considerations

Q. What protocols ensure safe handling given potential mutagenicity?

- Ames Test Data : Mutagenicity is comparable to benzyl chloride (low risk). Use fume hoods, nitrile gloves, and avoid skin contact .

- Decomposition : DSC shows thermal instability >150°C; store at 2–8°C under inert atmosphere .

Q. How to resolve contradictions in reported synthetic yields?

- Case Study : Discrepancies in yields (70–90%) may arise from solvent purity (anhydrous vs. technical grade) or amine coupling agent ratios. Replicate protocols with controlled moisture levels and reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.